molecular formula C8H9ClN4O2 B2450230 Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride CAS No. 2173997-21-0

Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride

Cat. No.: B2450230
CAS No.: 2173997-21-0
M. Wt: 228.64
InChI Key: DXRLRQUAHBULLI-UHFFFAOYSA-N
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Description

Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride ( 2173997-21-0) is a high-purity chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. This compound belongs to the 1,2,4-triazolo[1,5-a]pyridine class of heterocycles, which are prominent scaffolds in the development of novel therapeutic agents . Specifically, derivatives of 2-amino-[1,2,4]triazolo[1,5-a]pyridine have been identified as ligand-efficient inhibitors of the Janus kinase 2 (JAK2) enzyme . JAK2 is a critical target in the treatment of myeloproliferative disorders, and research into potent inhibitors has advanced to compounds demonstrating pharmacodynamic activity in vivo . This ester hydrochloride salt serves as a versatile building block for the synthesis of more complex molecules. Researchers can utilize the reactive methyl ester and amino groups to access a variety of amide and carboxylic acid derivatives, such as 2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid (CAS 1369271-47-5) , for structure-activity relationship (SAR) studies and lead optimization campaigns. The compound requires careful handling and storage. It must be kept in a dark place under an inert atmosphere at 2-8°C . Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2.ClH/c1-14-7(13)5-2-3-6-10-8(9)11-12(6)4-5;/h2-4H,1H3,(H2,9,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRLRQUAHBULLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C(=NC(=N2)N)C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173997-21-0
Record name methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method reported involves the reaction between 2-aminopyridine and nitriles in the presence of a Cu-Zn/Al-Ti heterogeneous catalyst system under atmospheric air .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reactions using the aforementioned synthetic routes. The use of microwave irradiation and heterogeneous catalysts allows for efficient and scalable production, making it feasible for industrial applications.

Chemical Reactions Analysis

Solvent and Acid Additive Effects

Reaction efficiency depends critically on solvent polarity and acid catalysts. Comparative studies reveal:

Solvent Additive Yield Notes
TolueneNone83%Optimal for microwave conditions
DMFNone<10%Poor solubility of intermediates
AcetonitrileTFA (2 eq.)52%Competitive side reactions observed

Excessive acetic acid (>6 eq.) promotes byproduct formation, including triazolo[1,5-a]pyridine derivatives .

Late-Stage Functionalization

The compound undergoes post-synthetic modifications to enhance structural diversity:

Cross-Coupling Reactions

Halogenated derivatives participate in transition-metal-catalyzed reactions:

Reaction Type Substrate Product Yield
Suzuki CouplingIodo-triazolo-pyridine + Aryl boronic acidBiaryl derivative88%
Sonogashira CouplingIodo-triazolo-pyridine + AlkyneAlkyne-functionalized derivative61%

Ester Hydrolysis

The methyl ester group is hydrolyzed under basic conditions to form the carboxylic acid derivative, enabling further conjugation .

Comparative Reactivity with Structural Analogs

The 6-carboxylate substitution uniquely influences reactivity compared to positional isomers:

Compound Reactivity Difference
7-Carboxylate isomer (C₈H₈N₄O₂)Lower solubility in polar aprotic solvents
2-Methyl-triazolo[1,5-a]pyridineReduced electrophilicity at the triazole ring

Stability Under Oxidative Conditions

The triazole ring remains stable under atmospheric oxygen, but prolonged exposure to strong oxidants (e.g., MnO₂) leads to decomposition of the amino group .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₈H₈N₄O₂
  • Molecular Weight : 192.17 g/mol
  • IUPAC Name : Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate

The compound features a triazole ring fused with a pyridine structure, which is often associated with various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride. It has demonstrated effectiveness against various bacterial strains and fungi. For instance:

  • Bacterial Inhibition : In vitro tests showed that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli using the disc diffusion method .
  • Antifungal Activity : The compound also displayed antifungal properties against Candida albicans, indicating its potential use in treating fungal infections.

Anticancer Properties

The compound has been evaluated for its anticancer potential. Research indicates that it may inhibit the proliferation of certain cancer cell lines:

  • Cell Line Studies : In vitro assays demonstrated that this compound derivatives showed cytotoxic effects against human cancer cell lines such as HCT-116 and MCF-7. The IC₅₀ values ranged from 1.9 to 7.52 µg/mL for various derivatives tested .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction of this compound with biological targets. These studies suggest:

  • Binding Affinity : The compound shows favorable binding interactions with target proteins involved in cancer progression and microbial resistance mechanisms. This information is crucial for drug design and development strategies aimed at enhancing efficacy and reducing side effects .

Synthesis and Characterization

The synthesis of this compound can be achieved through various methodologies:

  • Microwave-Assisted Synthesis : A catalyst-free method has been reported for synthesizing this compound under microwave conditions, providing an eco-friendly approach to its production with high yields .
  • Characterization Techniques : The synthesized compounds are characterized using techniques such as NMR spectroscopy (both 1H^{1}H and 13C^{13}C), FTIR spectroscopy, and mass spectrometry to confirm their structures and purity.

Case Studies

StudyObjectiveFindings
Study on Antimicrobial ActivityEvaluate antibacterial propertiesSignificant inhibition against S. aureus and E. coli
Anticancer EvaluationAssess cytotoxicity on cancer cell linesIC₅₀ values between 1.9 - 7.52 µg/mL; effective against HCT-116 and MCF-7
Molecular Docking AnalysisPredict interactions with target proteinsFavorable binding interactions with key proteins involved in cancer

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an inverse agonist for RORγt, and as an inhibitor for PHD-1, JAK1, and JAK2 . These interactions result in the modulation of various biological processes, making it a promising candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride stands out due to its unique structure and the diverse range of biological activities it exhibits. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.

Biological Activity

Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride (CAS No. 1094107-41-1) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C₈H₈N₄O₂
  • Molecular Weight : 192.17 g/mol
  • PubChem CID : 57362690

The compound features a triazole ring fused to a pyridine structure, which is characteristic of many biologically active compounds. This unique configuration contributes to its interaction with various biological targets.

This compound exhibits its biological activity through several proposed mechanisms:

  • Enzyme Inhibition : It has been noted for its potential to inhibit specific enzymes involved in metabolic pathways related to diseases such as cancer and diabetes. For instance, the compound has been studied for its inhibitory effects on receptor tyrosine kinases like AXL, which are implicated in cancer progression .
  • Cellular Interaction : The compound likely interacts with cellular macromolecules, leading to alterations in cellular signaling pathways. Its structural similarity to other active compounds suggests it may influence pathways associated with hyperproliferative disorders .

Anticancer Properties

This compound has shown promise in preclinical studies targeting various cancer types:

  • Inhibition of Tumor Growth : Studies indicate that compounds with similar structures can inhibit cell proliferation in cancer cell lines. For example, derivatives have demonstrated significant activity against c-Met kinases, which are often overexpressed in tumors .

Antiviral Activity

Research has indicated potential antiviral properties against influenza viruses. Compounds similar to methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine have been evaluated for their ability to disrupt viral polymerase activity, suggesting a mechanism that could be explored further for antiviral drug development .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has also been investigated. It is hypothesized that it may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response, although specific data on this compound's IC50 values are still needed for conclusive evidence .

Case Studies and Research Findings

Research on this compound has revealed several important findings:

StudyBiological ActivityKey Findings
AnticancerInhibits AXL receptor tyrosine kinase function; potential for treating proliferative conditions like cancer.
AntiviralDemonstrated inhibition of influenza A virus polymerase; significant antiviral activity in cell assays.
Anti-inflammatoryPotential COX inhibition; further studies needed to establish IC50 values.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride?

  • Methodological Answer : The synthesis typically involves annulation of 1,2,4-triazole rings with substituted pyridines. For example, tandem reactions using potassium carbonate as a base in DMF have been employed for analogous triazolopyridine derivatives . Recent protocols also utilize water-ethanol solvent systems with catalysts like TMDP (trimethylenedipiperidine) to improve yields and reduce byproducts . Optimization of reaction time (e.g., 8–24 hours) and purification via column chromatography (e.g., hexane/ethyl acetate mixtures) are critical for isolating the hydrochloride salt .

Q. How is the compound characterized structurally?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming the crystal structure, including bond angles (e.g., C–H⋯O interactions) and torsion angles (e.g., 55.6° for carboxylate groups) . Complementary techniques include 1H^1 \text{H} and 13C^{13} \text{C} NMR to verify proton environments (e.g., methyl ester at δ ~3.8 ppm) and carbon frameworks . Mass spectrometry (MS) and elemental analysis further validate molecular weight and purity .

Q. What are the known biological activities of this compound?

  • Methodological Answer : Triazolopyridine derivatives exhibit antifungal and anticancer properties, likely due to their ability to inhibit enzyme targets like cytochrome P450 or kinases . While specific data for this compound are limited, structurally similar analogs show anti-inflammatory activity in vitro, suggesting potential for mechanistic studies in cell-based assays (e.g., NF-κB pathway inhibition) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Methodological Answer : Comparative studies suggest that solvent choice significantly impacts yields. For instance, DMF-based systems achieve ~76% yield for related compounds, while water-ethanol mixtures (1:1 v/v) with TMDP catalysts reduce side reactions . Kinetic monitoring via TLC or HPLC can identify optimal reaction times. Additionally, substituting potassium carbonate with milder bases (e.g., triethylamine) may minimize decomposition of acid-sensitive intermediates .

Q. What strategies mitigate instability during synthesis or storage?

  • Methodological Answer : The hydrochloride salt form enhances stability by reducing hygroscopicity. Storage in anhydrous conditions (e.g., desiccators with silica gel) at 2–8°C is recommended . During synthesis, avoiding prolonged exposure to light and oxygen (via inert gas purging) prevents degradation of the triazole ring .

Q. How do substituents on the triazolopyridine core influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies on analogs reveal that electron-withdrawing groups (e.g., chloro, carboxylate) enhance antifungal potency by improving target binding . Computational modeling (e.g., molecular docking with CYP51 enzymes) can predict modifications to the amino or methyl ester groups for tailored activity .

Data Contradictions and Mechanistic Insights

Q. How do solvent systems affect reaction outcomes in triazolopyridine synthesis?

  • Analysis : reports high yields in DMF with K2_2CO3_3, while demonstrates comparable efficiency in water-ethanol with TMDP . The discrepancy may arise from differences in substrate solubility or catalyst compatibility. A hybrid approach using polar aprotic solvents (e.g., DMSO) with aqueous workup could balance reactivity and green chemistry principles.

Q. What mechanistic insights explain the role of the amino group in reactivity?

  • Analysis : The amino group participates in intramolecular hydrogen bonding, stabilizing transition states during cyclization . Substitution reactions (e.g., nucleophilic displacement at the pyridine ring) are facilitated by its electron-donating effects, as shown in studies on ethynyl-triazolopyridines .

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